molecular formula C17H19NO4S B2581655 methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 309282-80-2

methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2581655
CAS No.: 309282-80-2
M. Wt: 333.4
InChI Key: YBJOUTNLDKWAHP-UHFFFAOYSA-N
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Description

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and glycinate groups in the molecule imparts unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,5-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl glycinate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)alaninate
  • Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)valinate

Uniqueness

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-14(2)11-15(10-13)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOUTNLDKWAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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